molecular formula C12H15BrN2O B14787679 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one

Cat. No.: B14787679
M. Wt: 283.16 g/mol
InChI Key: JYMNPBFCRPNOJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one typically involves the reaction of 4-bromophenyl ethyl ketone with piperidine under specific conditions. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.

    Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential use in pain management and as a tool for understanding opioid addiction mechanisms.

    Industry: Utilized in the development of new synthetic routes and the production of related compounds.

Mechanism of Action

The compound acts as a full agonist at the μ-opioid receptor (MOR), which is a key receptor in the central nervous system responsible for pain modulation and reward. By binding to MOR, 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one mimics the effects of natural opioids, leading to analgesia, euphoria, and sedation. The activation of MOR also triggers downstream signaling pathways that contribute to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is unique due to its specific chemical structure, which allows it to bind with high affinity to the μ-opioid receptor. This high affinity contributes to its potent analgesic effects and distinguishes it from other synthetic opioids .

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-[1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one

InChI

InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16)

InChI Key

JYMNPBFCRPNOJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCCNC2=O

Origin of Product

United States

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